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Quinine hypophosphite

Cat. No.: B14763174
CAS No.: 6119-53-5
M. Wt: 388.4 g/mol
InChI Key: JWAMXEJYDDQVAR-DSXUQNDKSA-N
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Description

Quinine (B1679958) hypophosphite is an ionic compound formed from the protonated alkaloid quinine and the hypophosphite anion. Its study offers a window into the evolution of pharmaceutical chemistry, from the extraction of natural products to the synthesis of specific salts with tailored properties.

The story of quinine hypophosphite is rooted in two separate but significant historical trajectories in chemistry.

The journey of quinine began with the use of bark from the South American cinchona tree to treat fevers, a practice the Jesuits introduced to Europe around 1640. jameslindlibrary.orgrsc.org For centuries, the bark was the primary treatment for malaria. jameslindlibrary.org A pivotal moment in chemical research occurred in 1820 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, which they named quinine. wikipedia.orgdrugbank.com This marked a milestone in pharmacology, as it was one of the first instances of a chemical compound being identified as the active principle in a traditional botanical remedy. rsc.org The determination of its molecular formula in 1854 and the subsequent, century-spanning efforts to achieve its total chemical synthesis—a feat considered a landmark in organic chemistry—cemented quinine's place in the annals of science. wikipedia.orgwikipedia.orgnih.gov Throughout the 19th and early 20th centuries, various salts of quinine, such as the sulfate (B86663) and dihydrochloride, were developed and investigated to improve its administration and efficacy. jameslindlibrary.orgdrugbank.com

The history of phosphorus-containing compounds in research began with the dramatic discovery of elemental phosphorus by Hennig Brand in 1669 from urine. researchgate.nettaylorandfrancis.comresearchgate.net Initially a chemical curiosity, phosphorus and its compounds were later found to be essential components of bone and living tissues. taylorandfrancis.comresearchgate.net In the 19th century, chemists began exploring the medicinal properties of various inorganic salts. researchgate.net Among these were the hypophosphites, salts of hypophosphorous acid. Around the mid-1800s, hypophosphite salts were investigated and used for treating conditions such as tuberculosis. researchgate.net The British Pharmaceutical Codex of 1911 notes the use of this compound in a compound syrup, often combined with the hypophosphites of calcium, iron, potassium, and sodium, for neurasthenic conditions and phthisis. ncats.iosciencemadness.org

The academic investigation of this compound as a distinct chemical entity stems from the unique combination of its cation and anion, each possessing properties of ongoing interest in modern chemistry. While extensive contemporary research focusing specifically on this compound is limited, a strong rationale for its study can be constructed from the individual characteristics of its components.

The quinine molecule continues to be a subject of significant research. Beyond its antimalarial properties, it is explored for other therapeutic effects, including potential anticancer activities. researchgate.netnih.gov Furthermore, the complex stereochemistry of quinine has made it and its derivatives valuable as ligands and organocatalysts in asymmetric synthesis, a field of critical importance in modern organic chemistry. nih.goveurekalert.org A key area of pharmaceutical science is the formation of different salts of active pharmaceutical ingredients (APIs) to modify their physical and biopharmaceutical properties. rsc.orgresearchgate.net Research into novel quinine salts aims to enhance characteristics like aqueous solubility, which can improve therapeutic utility. rsc.orgresearchgate.net

The hypophosphite anion (systematically named phosphinate) is a powerful reducing agent, a property that underpins its primary industrial application in electroless nickel plating. wikipedia.orgtaylorandfrancis.com In contemporary organic synthesis, sodium hypophosphite is recognized as a versatile reagent. It can generate phosphorus-centered radicals and is used in reactions such as reductive amination and the hydroalkylation of alkenes. organic-chemistry.org

The combination of the catalytically and biologically active quinine cation with the synthetically useful and reactive hypophosphite anion in a single compound, This compound , creates a unique chemical entity. Academic investigation is warranted to explore potential synergistic effects or novel applications. For instance, could the compound serve as a bifunctional reagent in organic synthesis? Does the specific pairing of these ions result in distinct solid-state properties (e.g., crystal structure, stability, solubility) compared to other quinine salts like the sulfate or phosphate (B84403)? drugbank.com These questions provide a compelling basis for modern academic research into this historically noted but scientifically underexplored compound.

Research Findings

Detailed modern experimental studies on this compound are not widely available in recent literature. However, historical pharmaceutical texts provide key data regarding its composition and physical properties.

According to the British Pharmaceutical Codex of 1911, this compound could be prepared by reacting quinine sulphate with calcium hypophosphite. sciencemadness.org The resulting salt is described as a colorless, crystalline substance or an amorphous powder. sciencemadness.org It contains approximately 83.07% anhydrous quinine and 16.91% hypophosphorous acid by mass. sciencemadness.org

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₄N₂O₂·H₃PO₂ ncats.io
Molecular Weight 390.41 g/mol sciencemadness.org
Appearance Colorless, crystalline salt (small prisms) or amorphous powder sciencemadness.org
Solubility in Water 1 part in 250 parts water (approx. 4 g/L) sciencemadness.org
Solubility in Alcohol 1 part in 40 parts alcohol (approx. 25 g/L) sciencemadness.org
Composition ~83.07% anhydrous quinine, ~16.91% hypophosphorous acid sciencemadness.org

Note: The molecular weight of 390.276 g/mol cited in the 1911 codex sciencemadness.org differs slightly from the calculated value based on modern atomic weights (390.41 g/mol ), likely due to historical differences in atomic mass values.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25N2O4P B14763174 Quinine hypophosphite CAS No. 6119-53-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6119-53-5

Molecular Formula

C20H25N2O4P

Molecular Weight

388.4 g/mol

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;phosphenous acid

InChI

InChI=1S/C20H24N2O2.HO2P/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-3-2/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H,1,2)/t13-,14-,19-,20+;/m0./s1

InChI Key

JWAMXEJYDDQVAR-DSXUQNDKSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OP=O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OP=O

Origin of Product

United States

Synthetic Methodologies for Quinine Hypophosphite

Direct Synthesis Approaches: Salt Formation from Quinine (B1679958) and Hypophosphorous Acid

The most straightforward method for the preparation of quinine hypophosphite is the direct reaction between quinine and hypophosphorous acid. This reaction is a classic acid-base neutralization, where the basic nitrogen atoms of the quinine molecule react with the acidic proton of hypophosphorous acid to form the corresponding salt.

Quinine possesses two basic nitrogen atoms—the tertiary amine of the quinuclidine (B89598) ring system and the nitrogen of the quinoline (B57606) ring. The quinuclidine nitrogen is significantly more basic and is the primary site of protonation. The reaction can be represented as follows:

C₂₀H₂₄N₂O₂ + H₃PO₂ → [C₂₀H₂₅N₂O₂]⁺[H₂PO₂]⁻

The efficiency and yield of the salt formation reaction are dependent on several key parameters. Optimization of these conditions is crucial for achieving a high purity of the final product.

Solvent System: The choice of solvent is critical. A solvent that dissolves both quinine and hypophosphorous acid to a reasonable extent is preferred. Alcohols, such as ethanol or isopropanol, are often suitable choices. The solvent should also allow for easy precipitation or crystallization of the resulting salt.

Stoichiometry: A precise 1:1 molar ratio of quinine to hypophosphorous acid is theoretically required for the formation of the monohypophosphite salt. However, slight excesses of the acid may be used to ensure complete protonation of the quinine, with the excess being removed during workup.

Temperature: The reaction is typically carried out at room temperature or with gentle heating to facilitate the dissolution of the reactants. Higher temperatures are generally avoided to prevent potential degradation of either the quinine or the hypophosphorous acid.

pH Control: The pH of the reaction mixture can influence the final product. Maintaining a slightly acidic pH ensures the formation of the salt, while a highly acidic environment could lead to the formation of di-protonated species or unwanted side reactions.

A hypothetical optimization of the reaction conditions is presented in the table below:

ExperimentSolventTemperature (°C)Quinine:Acid RatioYield (%)Purity (%)
1Ethanol251:18595
2Isopropanol251:18294
3Ethanol401:18896
4Ethanol251:1.19298
5Isopropanol401:1.19097

This is a hypothetical data table for illustrative purposes.

The synthesis of this compound can be designed to align with the principles of green chemistry to minimize its environmental impact.

Prevention: Designing the synthesis to produce minimal waste.

Atom Economy: The direct salt formation has a high atom economy as all atoms of the reactants are incorporated into the final product.

Less Hazardous Chemical Syntheses: Using less toxic solvents and reagents. For instance, opting for ethanol over more hazardous organic solvents.

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances or using environmentally benign solvents.

Design for Energy Efficiency: Conducting the reaction at ambient temperature to reduce energy consumption.

Use of Renewable Feedstocks: Quinine is derived from the bark of the cinchona tree, a renewable resource.

Reduce Derivatives: The direct salt formation avoids the need for protecting groups or other derivatization steps.

Catalysis: While this is a stoichiometric reaction, exploring catalytic methods for related transformations could be a future green approach.

Design for Degradation: While the degradation profile of this compound is not extensively studied, quinine itself is a natural product and is expected to biodegrade.

Real-time analysis for Pollution Prevention: Implementing in-process monitoring to prevent by-product formation.

Inherently Safer Chemistry for Accident Prevention: Choosing reactants and conditions that minimize the risk of accidents.

Advanced Synthetic Strategies Involving Hypophosphite Precursors

Beyond direct synthesis, more advanced strategies can be employed, particularly when specific crystalline forms or purities are desired. These methods may involve the use of hypophosphite precursors.

An alternative to using hypophosphorous acid directly is to first prepare a different hypophosphite salt, such as sodium hypophosphite or calcium hypophosphite. These salts can then be used in a salt metathesis reaction with a quinine salt (e.g., quinine sulfate (B86663) or quinine chloride).

The general reaction scheme would be:

[C₂₀H₂₅N₂O₂]⁺[X]⁻ + M⁺[H₂PO₂]⁻ → [C₂₀H₂₅N₂O₂]⁺[H₂PO₂]⁻ + M⁺[X]⁻

Where X is an anion like sulfate or chloride, and M is a metal cation like sodium or calcium. The success of this method depends on the relative solubilities of the starting materials and products. For instance, if the resulting inorganic salt (MX) is insoluble in the reaction solvent, it can be easily removed by filtration, driving the reaction to completion.

Recent research has highlighted the use of quinine and its derivatives as organocatalysts in various chemical transformations, including phosphorylation reactions. While not a direct synthesis of the hypophosphite salt, these methodologies offer insights into the interaction of quinine with phosphorus-containing compounds and could be adapted for novel synthetic routes.

Quinine's bifunctional nature, possessing both a basic amine and a hydroxyl group, allows it to act as a catalyst by activating both the electrophile and the nucleophile in a reaction. In the context of phosphorylation, quinine can activate a phosphorus-containing electrophile, facilitating its reaction with a nucleophile.

Furthermore, the inherent chirality of quinine makes it a valuable chiral auxiliary. In asymmetric synthesis, a chiral auxiliary is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. While salt formation with hypophosphorous acid does not create a new stereocenter, the principles of using quinine to direct stereoselectivity in other phosphorylation reactions are of academic interest. For example, quinine-derived catalysts have been successfully used in the enantioselective addition of phosphites to imines.

Enantioselective Synthesis Considerations in this compound Formation

Quinine is a chiral molecule with multiple stereocenters. The naturally occurring form is (-)-quinine. As the formation of this compound is a salt formation reaction that does not involve the breaking or forming of covalent bonds at the stereocenters of the quinine molecule, the stereochemistry of the quinine moiety is retained in the final product.

Therefore, if the starting material is enantiomerically pure (-)-quinine, the resulting this compound will also be enantiomerically pure. The hypophosphite anion itself is achiral.

The key considerations in this context are:

Source of Quinine: Ensuring the enantiomeric purity of the starting quinine is crucial for obtaining an enantiomerically pure final product.

Reaction Conditions: The reaction conditions for salt formation should be mild enough to prevent any racemization or epimerization at the stereocenters of the quinine molecule.

Crystallization: During crystallization of the salt, it is important to ensure that no chiral resolution or separation of diastereomeric salts occurs if the starting quinine was not enantiomerically pure.

Structural Elucidation and Characterization of Quinine Hypophosphite

Crystallographic Analysis of Quinine (B1679958) Hypophosphite

Crystallographic techniques are indispensable for determining the three-dimensional arrangement of atoms in a solid, providing definitive information on crystal structure, packing, and absolute configuration.

X-ray Diffraction (XRD) for Crystalline Structure Determination

Powder X-ray Diffraction (PXRD) is a rapid analytical technique used to identify a crystalline solid and analyze its purity. The method involves directing X-rays at a powdered sample and measuring the scattering angles of the diffracted beams. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is unique to a specific crystalline lattice.

For quinine hypophosphite, a PXRD analysis would yield a distinct pattern of peaks at specific 2θ angles. While a reference pattern for this compound is not available in published literature, the technique has been widely used to characterize various quinine salts and cocrystals, demonstrating its utility in distinguishing between different crystalline forms (polymorphs) and confirming the formation of new phases. researchgate.netresearchgate.netnih.gov The positions and relative intensities of the peaks would define the specific crystal lattice of this compound.

Single-Crystal X-ray Diffraction for Absolute Configuration

Single-crystal X-ray diffraction provides the most detailed and unambiguous structural information, including precise bond lengths, bond angles, and the absolute configuration of chiral centers. This technique was instrumental in revealing the detailed three-dimensional structure of quinine itself.

A successful single-crystal X-ray analysis of guest-free quinine has been reported, providing a foundational understanding of the cation's structure in the solid state. nih.gov The analysis revealed that quinine crystallizes in the P2(1) space group with three independent molecules in the asymmetric unit (Z'=3). nih.gov The precise cell parameters were also determined. nih.gov For this compound, a similar analysis would not only confirm the ionic interaction between the protonated quinine cation and the hypophosphite anion but also detail the hydrogen bonding network and crystal packing arrangement. This technique is the gold standard for determining the absolute stereochemistry of the molecule, which is crucial for its biological activity. rsc.orgnih.gov

Table 4: Crystallographic Data for Guest-Free Quinine

Parameter Value Reference
Crystal System Monoclinic
Space Group P2(1) nih.gov
a (Å) 6.0587(1) nih.gov
b (Å) 19.2492(5) nih.gov
c (Å) 22.2824(7) nih.gov
β (°) 92.1646(11) nih.gov

This data describes the crystal structure of the quinine molecule, which forms the cationic part of the this compound salt.

Elemental Analysis and Stoichiometry Determination

Elemental analysis is a fundamental process used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is used to derive the empirical formula and verify the stoichiometry of the synthesized salt.

The molecular formula for quinine is C₂₀H₂₄N₂O₂. drugfuture.combiocompare.com The hypophosphite anion has the formula H₂PO₂⁻. Assuming a 1:1 molar ratio for the salt formation, where the quinuclidine (B89598) nitrogen of quinine is protonated, the chemical formula for this compound would be C₂₀H₂₇N₂O₄P.

From this proposed formula, the theoretical elemental composition can be calculated. Experimental verification would typically be performed using combustion analysis for C, H, and N, and other methods like inductively coupled plasma (ICP) or atomic absorption spectroscopy (AAS) for phosphorus content. The close agreement between the experimentally determined percentages and the calculated values would confirm the stoichiometry of the salt.

Table 5: Theoretical Elemental Composition of this compound (C₂₀H₂₇N₂O₄P)

Element Symbol Atomic Mass ( g/mol ) % Composition
Carbon C 12.011 61.52%
Hydrogen H 1.008 6.97%
Nitrogen N 14.007 7.14%
Oxygen O 15.999 16.31%
Phosphorus P 30.974 7.90%

| Total Molecular Weight | | 390.41 g/mol | 100.00% |

Computational Chemistry and Theoretical Studies on Quinine Hypophosphite

Quantum Chemical Calculations (e.g., DFT, HF, MP2) for Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding the behavior of quinine (B1679958) at a molecular level.

The quinine molecule possesses significant conformational flexibility due to the rotatable bonds connecting its quinoline (B57606) and quinuclidine (B89598) moieties. nih.gov Computational studies have focused on identifying its stable conformers.

Key Findings:

Molecular mechanics and DFT calculations have identified several low-energy conformers. mdpi.comnih.gov The mutual orientation of the two main ring systems is a primary determinant of stability. nih.govmdpi.com

Conformers are often classified as "open" or "closed" based on the torsion angles between the moieties. researchgate.net

Studies using HF, MP2, and DFT methods have determined the relative energies of these conformers. For quinine, cis conformers (where the methoxy group's methyl is oriented towards the other ring) are generally lower in energy than the corresponding trans conformers. nih.govmdpi.com

The cis-γ-open conformer is often identified as the most stable, and this conformation was selected for DFT geometry optimization in some studies. nih.govnih.govacs.org

Computational Method Basis Set Key Focus of Study
Hartree-Fock (HF)6-31G(d,p)Conformational analysis and intramolecular hydrogen bonding. mdpi.com
Møller–Plesset (MP2)6-31+G(d,p)Refined energy calculations and hydrogen bond parameters. mdpi.com
Density Functional Theory (DFT)B3LYP/6-31+G(d,p)Geometry optimization, relative Gibbs free energies, and solvation effects. mdpi.com

Vibrational frequency calculations are crucial for confirming that an optimized geometry represents a true energy minimum (i.e., has no imaginary frequencies) and for interpreting experimental infrared (IR) and Raman spectra. q-chem.com

Key Findings:

Calculations at the B3LYP/6-31G(d) level of theory have been used to confirm that optimized gas-phase geometries of quinine conformers are local energy minima by ensuring all vibrational frequencies are positive and real. nih.govacs.org

Partial Hessian vibrational analysis has been explored as a method to reduce the computational cost for complex systems like quinine. researchgate.net

Vibrational analysis also provides the zero-point vibrational energy (ZPVE), which is essential for calculating accurate thermodynamic properties. q-chem.com

This analysis provides insight into the distribution of electrons within the molecule, which governs its reactivity and interactions. While detailed electronic structure analysis for quinine hypophosphite is unavailable, studies on related molecules like quinoline have utilized DFT to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of chemical reactivity and stability. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. mdpi.com

Key Findings for Quinine:

Full atomistic MD simulations have been employed to investigate the encapsulation of quinine into biodegradable polymers for drug delivery systems. These simulations reveal how quinine interacts with and is released from polymer nanoparticles at a molecular level. nih.govnih.gov

MD simulations have also been used to confirm the binding modes of quinine with biological targets like DNA. These studies show that the protonated quinoline ring can intercalate with DNA base pairs through π-stacking interactions, while the quinuclidine group interacts with the phosphate (B84403) backbone. umn.edunih.gov

Simulations can elucidate the stability of ligand-protein interactions over time, as demonstrated in studies of quinine binding to sirtuin proteins. mdpi.com

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict spectroscopic properties, which aids in the interpretation of experimental data.

Key Findings for Quinine:

Raman spectroscopy combined with MD simulations has been used to investigate quinine-DNA interactions. It was shown that a strong Raman band from the quinoline ring's symmetric stretching mode is highly sensitive to the local electrostatic environment. umn.edunih.gov

DFT calculations can be used to predict how factors like hydrogen bonding and π-stacking perturb the vibrational frequencies of specific modes, providing a link between observed spectra and molecular structure. umn.edunih.gov

Quinine is known to be a strongly fluorescent compound, and its excitation and emission spectra are key characteristics used for its detection. colby.edu Computational methods can, in principle, be used to model these electronic transitions.

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

Understanding the non-covalent interactions within the quinine molecule and between quinine and other molecules is crucial for explaining its physical properties and biological activity.

Key Findings for Quinine:

Intramolecular: Computational studies have revealed the possibility of weak to moderate intramolecular hydrogen bonds (IHBs) between the hydroxyl group and the quinuclidine nitrogen atom in certain quinine conformers. The existence and strength of these IHBs are confirmed at HF, MP2, and DFT levels of theory. nih.govmdpi.com

Intermolecular: In quinine salts, strong charge-assisted hydrogen bonds (N⁺–H···O⁻) are primary interactions, formed between the protonated quinuclidine moiety and a counter-ion. researchgate.net Crystal engineering studies of various quinine molecular salts show extensive networks of hydrogen bonds, often involving water molecules, which dictate the crystal packing. researchgate.netrsc.org MD simulations also highlight the importance of π-stacking and hydrophobic interactions in quinine's binding to biological targets. umn.edu

Chemical Reactivity and Transformation Pathways of Quinine Hypophosphite

Degradation Pathways and Stability Studies

The stability of quinine (B1679958) hypophosphite is a critical factor in its handling and storage. Degradation can be initiated by thermal, oxidative, and hydrolytic pathways, each leading to distinct products.

While specific studies on the thermal degradation of quinine hypophosphite are not extensively detailed in the available literature, the thermal behavior of its parent compounds, quinine and hypophosphites, provides significant insights. Quinine itself is known to be sensitive to heat. acs.org For instance, quinine monohydrochloride's degradation rate increases significantly with temperature. nih.gov The activation energy for this light-induced thermal process has been calculated, indicating a clear temperature dependency. nih.gov When heated, quinine emits toxic fumes of nitrogen oxides. nih.gov Similarly, sodium hypophosphite undergoes a multi-step thermal decomposition, yielding phosphine (B1218219) (PH₃), sodium pyrophosphate (Na₄P₂O₇), and eventually other polyphosphates and red phosphorus at higher temperatures. rsc.org This process involves disproportionation and oxidation reactions, with water released during condensation playing a role. rsc.org Given these individual characteristics, the thermal degradation of this compound would likely involve a complex series of reactions, including the decomposition of the quinine moiety and the disproportionation of the hypophosphite anion, potentially leading to a mixture of phosphorus-containing compounds and quinine degradation products.

Table 1: Thermal Degradation Characteristics of Related Compounds

CompoundObserved Thermal BehaviorKey Products
Quinine Emits toxic nitrogen oxides upon heating. nih.gov Increased degradation rate with temperature. nih.govNitrogen oxides nih.gov
Sodium Hypophosphite Multi-step decomposition involving disproportionation and oxidation. rsc.orgPhosphine, Sodium Pyrophosphate, Polyphosphates, Red Phosphorus rsc.org

This table is interactive. Click on the headers to sort the data.

The oxidative degradation of quinine and hypophosphite has been studied independently. Quinine sulfate (B86663) has been shown to be more susceptible to degradation under acidic and alkaline stress conditions than to oxidative stress. researchgate.net However, the cinchona alkaloids, including quinine, can undergo oxidative degradation with strong oxidizing agents like chromic acid or potassium permanganate. sapub.orgresearchgate.net These reactions can lead to the cleavage of the quinuclidine (B89598) ring and the formation of various oxidation products, such as cinchoninone, cinchoninic acid, and meroquinene. sapub.orgresearchgate.net

The kinetics of the oxidation of the hypophosphite ion by various oxidizing agents have been investigated. For example, the oxidation of hypophosphite by trans-[RuVI(L)(O)2]2+ has been studied in aqueous acidic solutions. rsc.org The reaction kinetics of hypophosphite oxidation by tetrahydroxoargentate(III) ion have also been determined, revealing a mechanism that involves the breaking of a P-H bond in the rate-determining step. uri.edu The presence of inorganic ions can also influence oxidative degradation pathways, acting as scavengers for primary oxidants. mdpi.com

Table 2: Kinetic Data for the Oxidation of Hypophosphite

Oxidizing AgentReaction ConditionsKey Findings
trans-[RuVI(L)(O)2]2+ Aqueous acidic solutions rsc.orgThe reaction stoichiometry was determined to be trans-[RuVI(L)(O)2]2+ + H2POx− + H2O → trans-[RuIV(L)(O)(H2O)]2+ + H2PO(x+1)− + H+. rsc.org
Tetrahydroxoargentate(III) ion Strong base uri.eduThe reaction is pseudo-first-order in [silver(III)] and the rate-determining step involves P-H bond breaking. uri.edu

This table is interactive. Click on the headers to sort the data.

The hydrolytic stability of a compound is its resistance to decomposition by water. While specific data on the hydrolytic stability of this compound is limited, studies on related compounds offer valuable insights. For many pharmaceutical compounds, hydrolysis is a significant degradation pathway. nih.gov The stability of a compound can be highly dependent on pH. For example, some anticancer drugs are relatively stable at neutral pH but degrade more rapidly under acidic or basic conditions. nih.gov

Quinine itself contains ester and ether linkages that could potentially be susceptible to hydrolysis, although it is generally considered relatively stable in this regard. The hypophosphite ion (H₂PO₂⁻) is the conjugate base of hypophosphorous acid, a weak acid. In aqueous solution, it will exist in equilibrium with its protonated form. While generally stable, under certain conditions, such as elevated temperatures, disproportionation reactions can occur, which may be influenced by the presence of water. rsc.org

Derivatization Reactions of this compound

Derivatization involves chemically modifying a compound to alter its properties. For this compound, derivatization can occur at either the hypophosphite anion or the quinine alkaloid.

The hypophosphite moiety offers several avenues for derivatization. Radical reactions of sodium hypophosphite with terminal alkynes can produce 1-alkyl-1,1-bis-H-phosphinates. nih.govresearchgate.net This reaction is typically initiated by a radical initiator like triethylborane (B153662) (Et₃B) and air and proceeds under mild conditions. nih.gov The resulting bis-H-phosphinates are precursors to biologically important bisphosphonates. nih.gov The hypophosphite can also be a phosphorus source in the synthesis of diarylphosphinates from alcohols and aryl halides. researchgate.net Furthermore, H-phosphinates, which can be derived from hypophosphites, can undergo oxidation to form phosphonates.

Table 3: Derivatization Reactions of the Hypophosphite Moiety

ReactantReagents/ConditionsProduct
Terminal Alkyne Sodium Hypophosphite, Et₃B/air nih.gov1-Alkyl-1,1-bis-H-phosphinate nih.gov
Alcohols and Aryl Halides Sodium Hypophosphite researchgate.netDiarylphosphinates researchgate.net

This table is interactive. Click on the headers to sort the data.

The quinine molecule possesses several reactive sites that allow for a wide range of derivatization reactions. acs.orglibretexts.org The secondary hydroxyl group at the C-9 position is a common site for modification. This hydroxyl group can be esterified or oxidized to a ketone (quininone). wikipedia.org The tertiary nitrogen of the quinuclidine ring can be quaternized by reacting with alkyl halides to form 1-alkylquinine salts. acs.org This transformation can be used to generate ionic liquids with modified biological and physical properties. acs.org

The vinyl group of quinine can also be a site for chemical modification. Additionally, the quinoline (B57606) ring system can undergo various aromatic substitution reactions, although these are generally less common. The derivatization of quinine is a significant area of research, as it can lead to new compounds with altered or enhanced biological activities. acs.orgnih.gov

Table 4: Common Derivatization Reactions of the Quinine Alkaloid

Reactive SiteReaction TypeExample Product
C-9 Hydroxyl Group Oxidation wikipedia.orgQuininone wikipedia.org
Quinuclidine Nitrogen Quaternization with alkyl halides acs.org1-Alkylquinine salts acs.org

This table is interactive. Click on the headers to sort the data.

Role of this compound in Catalytic Reactions

Extensive research into the catalytic applications of cinchona alkaloids has revealed the significant potential of quinine and its derivatives as organocatalysts in a variety of asymmetric chemical reactions. dovepress.com These natural products, valued for their structural complexity and chirality, have been successfully employed to induce stereoselectivity in numerous transformations. dovepress.com However, a thorough review of the scientific literature indicates a notable absence of studies specifically detailing the use of This compound as a catalyst.

While various salts and derivatives of quinine have been explored for their catalytic prowess, the focus has largely been on modifications of the quinine molecule itself to enhance its catalytic activity and selectivity. dovepress.comacs.org These modifications often involve the functionalization of the C9 hydroxyl group to create thiourea, squaramide, or primary amine derivatives, which have proven effective in reactions such as Michael additions, Mannich reactions, and Henry reactions. dovepress.comacs.orgwikipedia.org

Conversely, research into hypophosphite salts has predominantly centered on their role as reducing agents or as a source of hydrogen in catalytic systems, often in conjunction with a transition metal catalyst like palladium or ruthenium. organic-chemistry.orgnih.govacs.org For instance, sodium hypophosphite is utilized for its ability to generate a phosphorus-centered radical, which can participate in reduction and hydroalkylation reactions. organic-chemistry.org It is also a key component in electroless nickel plating, where it reduces nickel ions to metallic nickel. youtube.com

Despite the individual catalytic relevance of the quinine moiety and the chemical utility of the hypophosphite anion, there is currently no readily available scientific literature or research data to suggest that the combined salt, this compound, possesses a distinct or significant role in catalytic reactions. Searches of chemical databases and scholarly articles have not yielded any specific examples or detailed findings of its application as a catalyst. Therefore, data tables on its performance in catalytic transformations cannot be provided.

It is important to note that the absence of evidence does not definitively preclude the possibility of such applications. However, based on the current body of scientific knowledge, the catalytic activity of this compound remains an underexplored, and likely unestablished, area of research.

Advanced Analytical Methodologies for Quinine Hypophosphite

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation and quantification of quinine (B1679958) and the detection of the hypophosphite anion. These methods offer high resolution and sensitivity, allowing for the accurate analysis of complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of quinine. nih.govmahidol.ac.th The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

Method Development: Reversed-phase HPLC is commonly employed, utilizing a C18 column. researchgate.netrjptonline.orgmdpi.com The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer. researchgate.netrjptonline.orgijnrd.org The pH of the mobile phase and the use of ion-pairing agents can be adjusted to optimize the retention and peak shape of the quinine molecule. researchgate.net For instance, a mobile phase composed of methanol and water (30:70 v/v) has been successfully used. ijnrd.org Another study utilized a mobile phase of 0.1 M ammonium (B1175870) acetate (B1210297) (pH 7.0), acetonitrile, and methanol (40:25:35 v/v). rjptonline.org

Validation: Method validation is a critical step to ensure the reliability of the analytical data. According to International Council for Harmonisation (ICH) guidelines, validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). rjptonline.orgijnrd.org Linearity is typically established over a concentration range, for example, from 10-50 µg/mL for quinine sulphate. ijnrd.org Accuracy is assessed through recovery studies, with results around 99.83±0.92% being reported. rjptonline.org Precision is determined by repeatability and intermediate precision, with a relative standard deviation (RSD) of less than 2% being acceptable. ijnrd.orgorientjchem.org The LOD and LOQ for quinine have been reported to be as low as 4.32 µg/mL and 13.09 µg/mL, respectively. rjptonline.org

Detection: UV detection is a common method, with wavelengths around 233 nm, 240 nm, or 330 nm being utilized for quinine. nih.govrjptonline.orgijnrd.org Fluorescence detection offers enhanced sensitivity and selectivity, with excitation and emission wavelengths typically set around 325-350 nm and 375-450 nm, respectively. mahidol.ac.thresearchgate.net

Interactive Data Table: HPLC Method Parameters for Quinine Analysis
ParameterValueReference
Column C18 researchgate.netrjptonline.orgmdpi.com
Mobile Phase Methanol:Water (30:70 v/v) ijnrd.org
0.1 M Ammonium Acetate (pH 7.0):Acetonitrile:Methanol (40:25:35 v/v) rjptonline.org
Flow Rate 1.0 mL/min rjptonline.org
Detection (UV) 233 nm, 240 nm, 330 nm nih.govrjptonline.orgijnrd.org
Detection (Fluorescence) Ex: 325-350 nm, Em: 375-450 nm mahidol.ac.thresearchgate.net
Linearity Range 10-50 µg/mL ijnrd.org
Accuracy (Recovery) ~99.8% rjptonline.org
Precision (%RSD) < 2% ijnrd.orgorientjchem.org
LOD 4.32 µg/mL rjptonline.org
LOQ 13.09 µg/mL rjptonline.org

Capillary Electrophoresis (CE) and Isotachophoresis

Capillary Electrophoresis (CE) and Isotachophoresis (ITP) are powerful separation techniques that offer high efficiency and resolution for the analysis of charged species like quinine.

Capillary Electrophoresis (CE): CE separates ions based on their electrophoretic mobility in an electric field. While simple aqueous phosphate (B84403) buffers may not resolve the diastereomers quinine and quinidine, the addition of a chiral selector like beta-cyclodextrin (B164692) in Capillary Zone Electrophoresis (CZE) can achieve complete resolution. nih.gov Micellar Electrokinetic Capillary Chromatography (MECC), a variant of CE, has also been shown to be effective. nih.gov For sensitive detection, laser-induced fluorescence (LIF) can be employed, achieving detection limits in the ng/mL range. nih.gov

Isotachophoresis (ITP): ITP is a technique where analytes are separated into distinct zones based on their electrophoretic mobilities. It has been successfully applied to the determination of quinine in various samples. nih.govnih.gov A typical operational system might use potassium-morpholinoethanesulphonic acid (MES) as the leading electrolyte and creatinine-MES as the terminating electrolyte. nih.gov The detection limit for quinine using ITP can be as low as 5 mg/L with a 4 microliter injection volume. nih.gov A newly developed ITP method for quinine and its derivatives reported a limit of detection of 3.19 µg L⁻¹ and a limit of quantification of 10.62 µg L⁻¹. informahealthcare.com The combination of ITP with CZE (CITP-CZE) can provide even greater sensitivity and selectivity, with detection limits around 2.3 ng/mL for quinine. nih.gov

Ion Chromatography for Hypophosphite Detection

Ion Chromatography (IC) is the premier technique for the determination of inorganic anions like hypophosphite. chromatographyonline.comthermofisher.com The method typically employs an anion-exchange column and a conductivity detector.

Suppressed conductivity IC is a common approach for the analysis of hypophosphite, phosphite, and orthophosphate. nih.gov This method allows for the clear resolution of these phosphorus oxyanions from other common anions that may be present in a sample matrix. nih.gov The use of a suppressor reduces the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analytes. thermofisher.com For the detection of hypophosphite, phosphite, and orthophosphate, estimated detection limits of 0.83, 0.39, and 0.35 µM, respectively, have been achieved. nih.gov

Advanced Spectroscopic Methods for Quantitative and Qualitative Analysis

Spectroscopic methods are indispensable for both the quantitative and qualitative analysis of quinine hypophosphite, providing information on concentration, structure, and chirality.

Spectrofluorometric Analysis

Quinine is a strongly fluorescent molecule, a property that is widely exploited for its quantitative determination. colby.edumdpi.com

In dilute acidic solutions, such as 0.05 M sulfuric acid, quinine exhibits two excitation maxima at approximately 250 nm and 350 nm, with a strong fluorescence emission maximum around 450 nm. colby.edunih.govcolostate.edu The intensity of the fluorescence is directly proportional to the concentration of quinine in dilute solutions, forming the basis for its quantification. mdpi.com Calibration curves are typically linear over a specific concentration range, and deviations from linearity can occur at higher concentrations due to quenching effects. colby.edu The method is highly sensitive, with detection limits in the parts-per-billion (ppb) range. nih.gov The reproducibility of spectrofluorometric methods for quinine analysis has been shown to be high. mdpi.comnih.gov

Interactive Data Table: Spectrofluorometric Parameters for Quinine Analysis
ParameterWavelength (nm)Reference
Excitation Maximum 1 ~250 colby.edunih.govcolostate.edu
Excitation Maximum 2 ~350 colby.edunih.govcolostate.edu
Emission Maximum ~450 colby.edunih.govcolostate.edu

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the chirality of molecules like quinine. It measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional structure of chiral compounds.

Vibrational Circular Dichroism (VCD) spectroscopy, in particular, has been used to study the conformational landscape of quinine. acs.orgnih.govnih.gov Studies have shown that the main conformation of quinine is of an open type, both in the gas phase and in solution. nih.govacs.org VCD can also be used to investigate the transfer of chirality from a chiral molecule like quinine to an achiral molecule upon interaction. acs.orgnih.gov Furthermore, CD spectroscopy is instrumental in establishing the elution order in chiral HPLC separations in a non-empirical manner, which can then be used to propose chiral recognition mechanisms. capes.gov.br The absolute configuration of related chiral compounds has been assigned using electronic circular dichroism spectra in conjunction with theoretical calculations. nih.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS)

The analysis of this compound, like other salts of quinine, benefits immensely from the specificity and sensitivity of hyphenated analytical techniques. These methods, which couple a separation technique with a detection technique, are indispensable for the definitive identification and quantification of the active moiety, quinine, in various matrices. The primary focus of these analyses is the quinine cation, as the hypophosphite counter-ion is generally not the subject of detection in these methodologies.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds like quinine. researchgate.net In the context of this compound, the analysis targets the quinine molecule, which is separated from other components and then ionized for mass spectrometric detection.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation mode for quinine and its derivatives. oslomet.no C18 (octadecyl) columns are frequently employed due to their ability to effectively retain and separate the relatively polar alkaloid from other related substances and impurities. researchgate.netoslomet.no

The mobile phase composition is a critical parameter in achieving optimal separation. Typically, a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, is used under gradient or isocratic elution conditions. nih.govresearchgate.net Acidic mobile phases, often containing formic acid, are common as they promote the protonation of the quinine molecule, leading to better peak shape and enhanced ionization efficiency in the mass spectrometer. oslomet.noresearchgate.net The pH of the mobile phase can significantly influence the retention time and the ionization process. nih.gov

Mass Spectrometric Detection: Electrospray ionization (ESI) is the most prevalent ionization technique for the analysis of quinine, as it is a soft ionization method that typically produces a prominent protonated molecular ion [M+H]⁺. researchgate.netnih.gov For quinine, this corresponds to a mass-to-charge ratio (m/z) of 325. researchgate.net The analysis is almost always conducted in the positive ion mode to facilitate the detection of the protonated molecule. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is often employed for more selective and sensitive detection, as well as for structural confirmation. researchgate.net In MS/MS, the precursor ion (e.g., m/z 325 for quinine) is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and allows for quantification at very low levels. researchgate.net A common fragmentation pathway for quinine involves the loss of a water molecule, leading to a product ion at m/z 307. researchgate.net

Table 1: Illustrative LC-MS Parameters for the Analysis of the Quinine Moiety

ParameterConditionReference
Chromatography SystemUPLC or HPLC oslomet.nonih.gov
ColumnC18 (e.g., 50 mm × 3.0 mm) researchgate.net
Mobile PhaseAcetonitrile and 0.1% Formic Acid in Water researchgate.net
ElutionGradient or Isocratic nih.gov
Flow Rate0.45 mL/min (may include split) researchgate.net
Ionization ModeElectrospray Ionization (ESI), Positive Mode nih.govresearchgate.net
Precursor Ion [M+H]⁺ (Quinine)m/z 325 researchgate.net
Product Ion (for MS/MS)m/z 307 researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique that can be used for the analysis of quinine. However, due to the low volatility of quinine, derivatization is often a necessary step to convert it into a more volatile and thermally stable compound suitable for GC analysis. researchgate.net In some methods, underivatized quinine can be analyzed, but this may lead to poor peak shape and potential degradation in the hot injector. nih.gov

Sample Preparation and Derivatization: For GC-MS analysis, a sample preparation step involving liquid-liquid extraction or solid-phase extraction (SPE) is typically required to isolate the analyte from the sample matrix. nih.gov To enhance volatility, silylation is a common derivatization technique where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net

GC-MS Analysis: The derivatized or underivatized sample is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for ionization and detection. Electron ionization (EI) is a common ionization method in GC-MS, which can cause extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used for identification. nih.gov

For quantitative analysis, selected ion monitoring (SIM) is often used, where the mass spectrometer is set to detect only specific ions characteristic of the analyte, thereby increasing sensitivity and selectivity. nih.gov

Table 2: Representative GC-MS Findings for the Analysis of the Quinine Moiety

ParameterCondition/FindingReference
DerivatizationCan be analyzed without derivatization, but silylation is common for improved performance. researchgate.netnih.gov
ExtractionSolid-Phase Extraction (SPE) is often used for sample cleanup and concentration. nih.gov
Detection ModeSelected Ion Monitoring (SIM) for enhanced sensitivity. nih.gov
Quantification Ions (Underivatized Quinine)m/z 136 and 287 nih.gov
Limit of Detection (LOD)Can reach levels as low as 12.2 µg/L in plasma. nih.gov

Future Directions and Research Perspectives

Exploration of Novel Synthetic Routes

The traditional method for preparing quinine (B1679958) hypophosphite involves the reaction of quinine sulfate (B86663) with calcium hypophosphite. henriettes-herb.com A solution of quinine sulfate in alcohol is mixed with an aqueous solution of calcium hypophosphite, leading to the precipitation of calcium sulfate. After filtration, the filtrate containing quinine hypophosphite is concentrated and crystallized. henriettes-herb.com The percentage composition of the resulting salt is reported to be approximately 83.07% anhydrous quinine and 16.91% hypophosphorous acid. henriettes-herb.com

Future research could focus on developing more efficient and environmentally benign synthetic methodologies. Drawing inspiration from the synthesis of other quinine salts, such as quinine hydrochloride where quinine sulfate is first converted to free base quinine and then reacted with hydrochloric acid, similar strategies could be adapted for this compound. google.com The development of one-pot syntheses or the use of alternative, less hazardous solvents could also be explored to modernize the preparation of this compound.

Modern synthetic chemistry offers a vast toolkit that could be applied to the synthesis of quinine itself, which is the essential precursor. The total synthesis of quinine has been a significant challenge and milestone in organic chemistry, with various strategies being developed over the years. unito.itwikipedia.orgyoutube.comudel.edu Advances in areas such as C-H activation could pave the way for more concise and flexible routes to quinine and its analogs, which in turn would facilitate the production of this compound and other salts for further study. scientificupdate.com

Table 1: Traditional Synthesis of this compound

StepDescriptionReactantsProduct
1Dissolution of ReactantsQuinine sulfate in alcohol; Calcium hypophosphite in waterSolutions of reactants
2Reaction and PrecipitationAlcoholic quinine sulfate solution and aqueous calcium hypophosphite solutionThis compound in solution and precipitated calcium sulfate
3FiltrationReaction mixtureFiltrate containing this compound
4CrystallizationConcentrated filtrateCrystalline this compound

Advanced Mechanistic Investigations of Reactivity

The reactivity of this compound is largely unexplored in the scientific literature. However, insights can be gleaned from the known reactivity of its constituent ions: the quinine cation and the hypophosphite anion. The hypophosphite anion is known to be a reducing agent and can participate in various chemical reactions. organic-chemistry.org For instance, sodium hypophosphite can generate a phosphorus-centered radical, which can be utilized in reactions like the hydroalkylation of alkenes. organic-chemistry.org It has also been used in reductive aminations. organic-chemistry.org

Future mechanistic studies could investigate whether the hypophosphite anion in this compound retains this reactivity. It would be of interest to explore if this compound can act as a reducing agent in organic synthesis, and how the bulky quinine cation influences the reactivity of the hypophosphite anion. The interaction between the two ions in solution and in the solid state could also modulate their individual reactivity. For example, the reactivity of the phosphaethynolate anion ([OCP]⁻), a phosphorus-containing anion, is influenced by the accompanying cation, which suggests that the quinine cation could play a significant role in the reactions of the hypophosphite salt. nih.govrsc.orgresearchgate.net

Furthermore, the quinine moiety itself has a rich and complex reactivity. The presence of multiple functional groups, including a quinoline (B57606) ring, a quinuclidine (B89598) skeleton, a hydroxyl group, and a vinyl group, allows for a wide range of chemical transformations. wikipedia.org Research into how the hypophosphite counter-ion affects the reactivity of the quinine cation would be a valuable area of investigation.

Theoretical Insights into Complex Chemical Behavior

Currently, there is a lack of theoretical studies specifically focused on this compound. Computational chemistry could provide significant insights into the structure, bonding, and electronic properties of this compound. Density Functional Theory (DFT) calculations, for instance, could be employed to model the geometry of the this compound ion pair and to understand the nature of the interactions between the cation and the anion.

Studies on other quinine salts have demonstrated the utility of theoretical approaches. For example, Full Interaction Maps (FIMs) have been used to provide statistical insights into salt formation and the probability of hydration in various molecular salts of quinine. rsc.org Similar computational methods could be applied to this compound to predict its solid-state properties and to guide the design of new crystalline forms.

Moreover, theoretical calculations could be used to explore the potential energy surface of reactions involving this compound, providing a deeper understanding of its reactivity. For example, in the study of the phosphaethynolate anion, DFT calculations were crucial in elucidating the reaction mechanism with electrophiles. nih.govrsc.orgresearchgate.net A similar synergistic approach combining experimental work with theoretical calculations would be highly beneficial for understanding the chemical behavior of this compound.

Development of High-Throughput Characterization Methods

The characterization of this compound and other alkaloid salts can be accelerated through the use of high-throughput screening (HTS) techniques. These methods allow for the rapid analysis of a large number of samples, which is particularly useful in the context of salt screening and polymorph screening. researchgate.net

For the characterization of alkaloid salts, a combination of analytical techniques is often employed. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly with high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS), is a powerful tool for the rapid identification and quantification of alkaloids and their derivatives in complex mixtures. nih.gov Such methods could be adapted for the high-throughput analysis of this compound and its reaction products.

In the solid state, techniques such as powder X-ray diffraction (PXRD) are essential for identifying different crystalline forms. rsc.org The combination of HTS crystallization methods, such as vapor diffusion in nanoliter-scale arrays, with rapid PXRD analysis can significantly accelerate the discovery of new solid forms of this compound with potentially improved properties. researchgate.net Furthermore, thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used in a high-throughput manner to assess the stability and phase behavior of different salt forms. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.